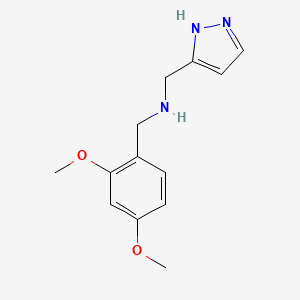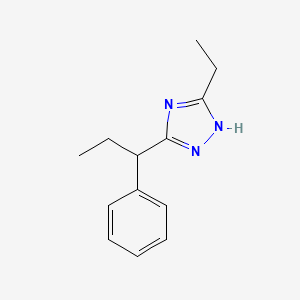![molecular formula C14H19FN2O B7587513 N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide, commonly known as FEPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. FEPP is a piperidine derivative, which has shown promising results in the treatment of several medical conditions.
Mecanismo De Acción
The exact mechanism of action of FEPP is not fully understood. However, it is believed that FEPP acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes, including movement, motivation, and reward. By increasing the levels of dopamine in the brain, FEPP may help alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
FEPP has been shown to have several biochemical and physiological effects. In animal studies, FEPP has been shown to increase dopamine levels in the brain, which may help alleviate the symptoms of Parkinson's disease. FEPP has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death. Additionally, FEPP has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FEPP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various techniques, including HPLC and LC-MS. However, FEPP also has several limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method used.
Direcciones Futuras
There are several future directions for research on FEPP. One area of research is the development of FEPP derivatives with improved efficacy and selectivity. Another area of research is the investigation of FEPP's potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FEPP and its effects on different physiological processes.
Métodos De Síntesis
FEPP can be synthesized using various methods, including reductive amination, amidation, and acylation. The most commonly used method for synthesizing FEPP is reductive amination, which involves the reaction of 3-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
FEPP has been extensively studied for its potential applications in various domains, including neuroscience, pharmacology, and medicinal chemistry. FEPP has shown promising results in the treatment of several medical conditions, including depression, anxiety, and Parkinson's disease. FEPP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10(12-3-2-4-13(15)9-12)17-14(18)11-5-7-16-8-6-11/h2-4,9-11,16H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMKUSTZPGLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
